3-Bromo-1-methoxybutane
Description
Its molecular formula is C₅H₁₁BrO, with a molar mass of 167.05 g/mol. This compound is structurally characterized by a four-carbon chain with bromine at the third position and a methoxy group at the first position. It is typically utilized in organic synthesis, particularly in nucleophilic substitution reactions (e.g., SN2), where the bromine atom serves as a leaving group. Its reactivity and physical properties, such as boiling point and solubility, are influenced by the positions of the functional groups and the aliphatic backbone.
Properties
IUPAC Name |
3-bromo-1-methoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(6)3-4-7-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFOMXBDHZVLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53424-50-3 | |
| Record name | 3-bromo-1-methoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1-methoxybutane can be synthesized through the nucleophilic substitution reaction of 3-bromo-1-butanol with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate carbocation, which is then attacked by the methanol molecule to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 3-bromo-1-butanol is reacted with methanol under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the pure compound.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, when treated with a strong base like potassium tert-butoxide, it can form 1-methoxy-1-butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or ammonia in polar aprotic solvents like dimethyl sulfoxide.
Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide or ethanol.
Major Products:
Substitution: Products such as 1-methoxybutane, 3-methoxybutanenitrile, or 3-methoxybutylamine.
Elimination: 1-methoxy-1-butene.
Scientific Research Applications
3-Bromo-1-methoxybutane, with the chemical formula C5H11BrO, is an organic compound that has garnered attention in various scientific research applications. This article will explore its applications, particularly in synthetic organic chemistry, medicinal chemistry, and as a reagent in various chemical reactions.
Chemical Properties and Structure
This compound is characterized by the presence of a bromine atom and a methoxy group (-OCH3) attached to a butane backbone. Its structure can be depicted as follows:
- Molecular Formula: C5H11BrO
- Molecular Weight: 179.05 g/mol
- CAS Number: 23511183
The compound is soluble in organic solvents and exhibits reactivity typical of alkyl halides, making it useful in substitution reactions.
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or alcohols. This property allows for the construction of more complex molecular architectures.
Example Reactions:
- Nucleophilic Substitution: The reaction of this compound with sodium azide (NaN3) can yield 3-azido-1-methoxybutane, which is a valuable precursor for further transformations.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. The methoxy group can influence the pharmacokinetic properties of the molecule, making it a suitable candidate for drug development.
Case Study:
A study evaluated the antibacterial properties of various alkyl halides, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, suggesting potential for further optimization and development into therapeutic agents.
Reagent in Chemical Synthesis
The compound can also act as a reagent in various chemical syntheses. Its ability to undergo elimination reactions makes it useful for generating alkenes.
Example Application:
In elimination reactions, this compound can be treated with a strong base (e.g., potassium tert-butoxide) to yield 1-methoxybutene, which can be further functionalized.
Table 1: Comparison of Reactivity
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Nucleophilic Substitution | This compound + NaN3 | 3-Azido-1-methoxybutane |
| Elimination | This compound + KtBuO | 1-Methoxybutene |
| Compound | Activity Type | Test Organism | Result |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | Moderate activity |
| Derivatives | Antiviral | Influenza virus | Under investigation |
Mechanism of Action
The mechanism of action of 3-Bromo-1-methoxybutane involves its ability to act as an alkylating agent The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds
Comparison with Similar Compounds
Research Findings and Limitations
- Evidence Gaps: The provided materials lack direct data on this compound. For instance, focuses on benzoylamino derivatives, which are unrelated structurally, while describes an aromatic bromoether-carboxylic acid hybrid.
- Inferred Reactivity : Based on general principles, this compound’s secondary bromine likely undergoes SN2 reactions more readily than tertiary or aromatic bromides.
Biological Activity
3-Bromo-1-methoxybutane (CHBrO) is an organic compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.
This compound is characterized by the following physicochemical properties:
- Molecular Formula : CHBrO
- Molecular Weight : 179.05 g/mol
- Log P (octanol-water partition coefficient) : 1.39, indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Cytotoxicity and Anticancer Activity
The anticancer potential of halogenated compounds has been a focal point in recent studies. While direct research on this compound is sparse, structural analogs like 3-bromo-1-ethyl-1H-indole have shown promising results in inducing cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and oxidative stress .
Table 1: Summary of Biological Activities of Related Compounds
The mechanisms through which halogenated compounds exert their biological effects can include:
- Reactive Oxygen Species (ROS) Generation : Many brominated compounds can generate ROS, leading to oxidative stress in cells, which is a known pathway for inducing apoptosis in cancer cells.
- Enzyme Inhibition : Some studies suggest that brominated compounds may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to their cytotoxic effects .
- Membrane Disruption : Antimicrobial activity may result from the ability of these compounds to disrupt bacterial membranes, leading to cell lysis.
Study on Anticancer Activity
A study on a structurally similar compound, 3-bromo-1-ethyl-1H-indole, demonstrated selective cytotoxicity against various cancer cell lines. The compound showed a significant reduction in live cells compared to controls when tested against breast and colon cancer lines . This suggests that similar mechanisms might be applicable to this compound.
Research on Antimicrobial Efficacy
In vitro studies have indicated that halogenated methoxy compounds possess antimicrobial properties against pathogenic bacteria. These studies often employ disk diffusion methods to assess the effectiveness of various concentrations of the compound against specific bacterial strains .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
3-Bromo-1-methoxybutane undergoes SN1 and SN2 mechanisms depending on reaction conditions. The tertiary bromine favors SN1 pathways due to carbocation stabilization, while bulky nucleophiles may shift the mechanism toward SN2.
Key Reactions:
| Reagent/Conditions | Product | Mechanism | Yield/Notes |
|---|---|---|---|
| Methanol (H₂SO₄ catalyst, reflux) | 3-Methoxy-1-methoxybutane | SN1 | Major product via carbocation intermediate |
| Sodium ethoxide (ethanol, 60°C) | 3-Ethoxy-1-methoxybutane | SN2 | Minor product due to steric hindrance |
| Ammonia (NH₃, aqueous) | 3-Amino-1-methoxybutane | SN1 | Requires prolonged heating |
-
Carbocation Rearrangement : During SN1 reactions, the tertiary carbocation may undergo hydride shifts, leading to minor products like 2-methoxy-1-bromobutane in trace amounts.
Elimination Reactions
Under basic conditions, this compound undergoes E1 or E2 elimination to form alkenes. The methoxy group’s electron-donating nature slightly deactivates the β-hydrogen but does not preclude elimination.
Example Reactions:
| Base/Conditions | Product | Mechanism | Notes |
|---|---|---|---|
| KOtBu (tert-butanol, 80°C) | 3-Methoxy-1-butene | E2 | Predominant product |
| NaOH (aqueous ethanol, 70°C) | Mixture of 1- and 2-methoxybutenes | E1 | Competing substitution observed |
Alkylation Reactions
The compound acts as an alkylating agent , transferring its tertiary alkyl group to nucleophiles. This is exploited in pharmaceutical and materials synthesis.
| Nucleophile | Product | Application |
|---|---|---|
| Pyridine | Quaternary ammonium salt | Surfactant synthesis |
| Sodium thiophenolate | 3-(Phenylthio)-1-methoxybutane | Thioether precursors |
Reductive Dehalogenation
Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) reduces the C-Br bond to yield hydrocarbons.
| Reagent/Conditions | Product | Notes |
|---|---|---|
| H₂ (Pd/C catalyst) | 1-Methoxybutane | Quantitative yield |
| LiAlH₄ (dry ether, 0°C) | 1-Methoxybutane | Rapid reaction; exothermic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
